Cyclic bicalicene
Description
Contextualization within Non-Benzenoid Aromatic Hydrocarbons
Aromatic compounds are cyclic, planar molecules with a delocalized system of π electrons that imparts significant stability. geeksforgeeks.orgslideshare.net While the quintessential example of an aromatic compound is benzene (B151609), a six-membered ring, there exists a broad class of molecules known as non-benzenoid aromatic hydrocarbons. These compounds exhibit aromatic character without containing a benzene ring. slideshare.netmju.ac.th
Cyclic bicalicene is a prominent member of this non-benzenoid class. mju.ac.thmsstate.edu Its structure is derived from the dimerization of calicene (B15349920) (triapentafulvalene), another non-benzenoid hydrocarbon. mju.ac.th The study of molecules like this compound is crucial for expanding the understanding of aromaticity beyond simple benzenoid systems and exploring the diverse electronic behaviors possible in conjugated cyclic molecules. mju.ac.th
Overview of Unique Electronic Structure Challenges in this compound
The primary challenge that this compound presents to chemical theory lies in its π electron count. The molecule possesses a peripheral conjugated system of 16 π electrons. wikipedia.orgmsstate.eduacs.org According to Hückel's rule, a foundational principle for predicting aromaticity, a planar, monocyclic, conjugated system is aromatic only if it contains (4n+2) π electrons, where 'n' is a non-negative integer. Conversely, systems with 4n π electrons are predicted to be antiaromatic and highly unstable. geeksforgeeks.org With 16 (a 4n number, where n=4) π electrons, this compound was expected to be antiaromatic. wikipedia.orgmsstate.edu
Contrary to this prediction, experimental and theoretical studies have demonstrated that trans-bicalicene is a stable, aromatic compound. wikipedia.orgmju.ac.th This paradox is resolved by the molecule's adoption of a dominant, charge-separated electronic structure. wikipedia.orgrsc.org Rather than a single delocalized 16π system, the molecule is best described as a resonance hybrid containing four independently aromatic subunits: two cyclopropenyl cations (each with 2 π electrons, a Hückel number) and two cyclopentadienyl (B1206354) anions (each with 6 π electrons, also a Hückel number). wikipedia.orgvulcanchem.com This unique electronic arrangement allows the molecule to circumvent the antiaromaticity predicted for the unified 16π periphery. vulcanchem.com In stark contrast, the cis-isomer of bicalicene is predicted to be antiaromatic and has never been successfully synthesized, highlighting the subtle structural factors that govern stability in these systems. wikipedia.orgresearchgate.netresearchgate.net
Historical Development of this compound Research
The intriguing properties of this compound have spurred significant research since its discovery. The historical development of its study can be traced through key synthetic achievements and the subsequent theoretical inquiries into its anomalous stability.
The first successful synthesis of trans-cyclic bicalicene was reported by Zen-ichi Yoshida and his collaborators in the early 1980s. wikipedia.orgmsstate.edursc.org This seminal achievement provided the first tangible evidence that a 16π-electron periphery could exist in a stable molecule.
The synthetic protocol involves a multi-step process:
Reaction: The process begins with the treatment of 1,2-bis(tert-butylthio)-3,3-dichlorocyclopropene with lithium cyclopentadienide (B1229720). wikipedia.orgvulcanchem.com
Desulfurization: This is followed by a desulfurizing stannylation step using tributyltin hydride. wikipedia.orgvulcanchem.com
Isolation: The final step involves treatment with silica (B1680970) gel, which facilitates the formation and isolation of the thermodynamically more stable trans-isomer. wikipedia.orgvulcanchem.com
Following its synthesis, the structure was unequivocally confirmed through spectroscopic and crystallographic methods.
X-ray Crystallography: Analysis of trans-cyclic bicalicene revealed a nearly planar structure with D₂h symmetry, a key feature for effective π-electron delocalization. rsc.orgvulcanchem.com
NMR Spectroscopy: Both ¹H and ¹³C NMR spectra provided critical insights into its electronic nature. The spectra showed deshielded protons and carbon chemical shifts that were consistent with the proposed charge-separated model, indicating the anionic character of the five-membered rings and the cationic character of the three-membered rings. vulcanchem.com
The synthesis of a stable hydrocarbon with a 16π-electron periphery immediately prompted theoretical investigations to explain its existence and properties. Yoshida himself first asserted that the compound was aromatic based on key experimental evidence, such as its thermal stability and the absence of upfield proton shifts in its ¹H-NMR spectrum, which would typically indicate an antiaromatic paratropic ring current. msstate.edursc.org
Early computational studies sought to quantify and understand the source of this unexpected aromaticity.
Computational Methods: Theoretical chemists employed methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) at the B3LYP level to analyze the molecule. msstate.edu
Dominant Resonance Structure: These theoretical findings reinforced the concept of a "tetraionic" or charge-separated ground state as the key to the molecule's stability. rsc.orgresearchgate.netnih.gov Graph-theoretical analysis further corroborated that the aromaticity of this compound arises predominantly from the local circuits of the three- and five-membered rings. oup.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
73091-52-8 |
|---|---|
Molecular Formula |
C16H8 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
pentacyclo[11.3.0.02,4.05,9.010,12]hexadeca-1,3,5,7,9,11,13,15-octaene |
InChI |
InChI=1S/C16H8/c1-3-9-10(4-1)14-8-16(14)12-6-2-5-11(12)15-7-13(9)15/h1-8H |
InChI Key |
FVDGMBFXSFSQOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=C3C4=CC=CC4=C5C=C5C2=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclic Bicalicene and Analogues
Established Synthetic Pathways for Cyclic Bicalicene
The synthesis of this compound has been successfully established, leading to the isolation and characterization of this novel aromatic hydrocarbon. wikipedia.orgrsc.org The process is a multi-step protocol that yields predominantly the more stable trans isomer. vulcanchem.com
The established synthetic route to this compound begins with specific, reactive precursors and follows a defined sequence of reactions to construct the macrocyclic framework.
Key Precursors:
1,2-bis(tert-butylthio)-3,3-dichlorocyclopropene : This molecule serves as the electrophilic cyclopropene (B1174273) source. wikipedia.orgvulcanchem.com
Lithium cyclopentadienide (B1229720) : This reagent acts as the nucleophilic cyclopentadienyl (B1206354) anion source. wikipedia.orgvulcanchem.com
Reaction Sequence: The synthesis proceeds through a carefully orchestrated series of steps:
Cyclopropene Activation and Nucleophilic Substitution : The process starts with the reaction of 1,2-bis(tert-butylthio)-3,3-dichlorocyclopropene with lithium cyclopentadienide. vulcanchem.com The cyclopentadienide anion attacks the electrophilic carbons of the cyclopropene ring. vulcanchem.com
Desulfurization : Following the initial coupling, a desulfurization step is carried out using tributyltin hydride. wikipedia.orgvulcanchem.com This step is crucial for removing the bulky tert-butylthio substituents, which reduces steric hindrance and facilitates the formation of the final macrocycle. vulcanchem.com
Stabilization and Isomer Isolation : The final step involves treatment with silica (B1680970) gel, which aids in the stabilization and isolation of the product. wikipedia.orgvulcanchem.com This chromatographic separation isolates the trans isomer, which is favored due to its greater thermodynamic stability. vulcanchem.com
Table 1: Key Reagents in this compound Synthesis
| Precursor/Reagent | Chemical Role | Reference |
|---|---|---|
| 1,2-bis(tert-butylthio)-3,3-dichlorocyclopropene | Electrophilic cyclopropene unit | vulcanchem.com, wikipedia.org |
| Lithium cyclopentadienide | Nucleophilic cyclopentadienide anion | vulcanchem.com, wikipedia.org |
| Tributyltin hydride | Desulfurizing agent | vulcanchem.com, wikipedia.org |
| Silica gel | Stabilization and chromatographic separation | vulcanchem.com, wikipedia.org |
Stereochemical Considerations in this compound Synthesis
The synthesis of this compound produces two possible stereoisomers: cis-bicalicene and trans-bicalicene. wikipedia.org However, the reaction strongly favors the formation of the trans isomer due to significant differences in thermodynamic stability rooted in their stereochemistry. vulcanchem.com
The trans isomer possesses a nearly planar geometry, a conformation that allows for effective delocalization of π-electrons and the formation of four independently aromatic rings (two 2π cyclopropenyl cations and two 6π cyclopentadienyl anions). wikipedia.orgvulcanchem.com This charge-separated structure is the source of its unusual aromatic stabilization. wikipedia.orgrsc.orgvulcanchem.com In contrast, the cis isomer is forced into a puckered, non-planar conformation. vulcanchem.com This distortion prevents the stabilizing electronic delocalization seen in the trans isomer, rendering the cis isomer antiaromatic and less stable. wikipedia.orgvulcanchem.com
Table 2: Structural and Property Comparison of this compound Isomers
| Property | trans-Cyclic Bicalicene | cis-Cyclic Bicalicene | Reference |
|---|---|---|---|
| Planarity | Nearly planar (mean deviation 0.023 Å) | Puckered | vulcanchem.com |
| Aromaticity | Aromatic (charge-separated) | Antiaromatic | vulcanchem.com, wikipedia.org |
| Thermodynamic Stability | More stable | Less stable | vulcanchem.com |
| Synthetic Yield | Predominant isomer | Minor isomer | vulcanchem.com |
Approaches to Substituted this compound Derivatives
While the synthesis of the parent this compound is established, significant research has been directed toward its substituted derivatives, primarily through computational studies. rsc.orgresearchgate.net These studies explore how the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can tune the molecule's electronic properties and aromaticity. rsc.orgresearchgate.net
The stability of this compound is attributed to a tetraionic structure with positive charges on the cyclopropene rings and negative charges on the cyclopentadiene (B3395910) rings. rsc.orgresearchgate.net Theoretical analyses have shown that strategically placing substituents can enhance or disrupt this charge separation. rsc.org For instance, placing EDGs like -OH or -Li on the cyclopropene rings and EWGs like -CN or -F on the cyclopentadiene rings can increase the aromatic stabilization energy. researchgate.net
The following groups have been computationally investigated as substituents:
Electron-Donating Groups (EDGs) : -OH, -OCH₃, -CH₃, -Li rsc.org
Electron-Withdrawing Groups (EWGs) : -F, -CN, -CHO, -NO₂ rsc.org
Although many of these substituted derivatives have yet to be synthesized, reports on the successful synthesis of calicene (B15349920) derivatives with strong EWGs suggest that "push-pull" substituted bicalicenes are synthetically viable. chemrxiv.orgacs.org
Table 3: Computationally Studied Substituents for Tuning Bicalicene Aromaticity
| Substituent Type | Examples | Placement for Enhanced Stability | Reference |
|---|---|---|---|
| Electron-Donating (EDG) | -OH, -Li | On cyclopropene rings | rsc.org, researchgate.net |
| Electron-Withdrawing (EWG) | -CN, -F | On cyclopentadiene rings | rsc.org, researchgate.net |
Synthetic Challenges and Advancements in Polycalicene Architectures
The creation of polycyclic aromatic hydrocarbons (PAHs) that contain non-benzenoid rings, such as polycalicenes, remains a significant challenge in synthetic organic chemistry. researchgate.net Polycalicenes, which are theoretical polymers made of calicene units, are of great interest due to their potential for unique optical, magnetic, and electrical properties. msstate.edu
A major hurdle is the inherent instability of many of the proposed building blocks. Notably, while the dimer (this compound) has been synthesized, the parent monomer, calicene, has not yet been isolated. msstate.edu Computational studies are often employed to predict the stability and electronic structure of various polycalicene architectures, helping to guide which complex structures might be feasible synthetic targets. msstate.edu For example, calculations have been used to investigate whether the ground states of different polycalicenes are singlets or triplets and to evaluate their aromaticity. msstate.edu
Recent advancements offer potential pathways to overcome these synthetic difficulties. One novel approach involves the use of on-surface mechanochemistry, which has been presented as a route to synthesize non-alternant PAHs and could potentially be applied to polycalicene systems. researchgate.net These advanced methods may pave the way for the construction of larger, more complex polycalicene structures that are currently only theoretical.
Electronic Structure and Aromaticity in Cyclic Bicalicene
Fundamental Theoretical Models of Aromaticity Applied to Cyclic Bicalicene
Several theoretical models have been employed to understand the electronic structure and aromaticity of this compound. These models provide a foundational framework for interpreting its unexpected stability.
Hückel's rule, which predicts aromaticity for planar, cyclic, conjugated molecules with (4n+2) π-electrons, is not directly applicable to polycyclic systems like this compound. wikipedia.org With its 16π-electron periphery, Hückel's rule would classify it as antiaromatic. oup.commsstate.edu However, experimental evidence and more advanced theoretical studies confirm its aromatic nature. oup.comrsc.org
The limitations of Hückel Molecular Orbital (HMO) theory in this context stem from its simplifying assumptions. fiveable.melibretexts.org HMO theory does not fully account for the complex interactions within polycyclic systems and neglects electron-electron repulsion. libretexts.orgbris.ac.uk For this compound, a canonical molecular-orbital analysis reveals a cancellation of paratropic (antiaromatic) and diatropic (aromatic) contributions from the frontier orbitals. researchgate.netnih.gov This cancellation explains why simpler Hückel-based models fail to provide a qualitatively accurate description of the molecule's current density and aromaticity. researchgate.netnih.gov The theory, while foundational for monocyclic systems, is inadequate for capturing the nuanced electronic effects in complex structures like bicalicene. wikipedia.org
Graph-theoretical analysis offers a more insightful perspective into the aromaticity of this compound. This approach examines all possible cyclic paths for π-electrons, known as circuits, within the molecular graph. oup.com According to this analysis, the aromaticity of this compound does not arise from the 16-membered peripheral circuit, which is presumed to have a slight destabilizing effect. oup.comoup.com Instead, the stability is primarily attributed to the contributions of the three- and five-membered rings and their combinations. oup.comoup.com
Topological resonance energy (TRE) and Dewar resonance energy (DRE) calculations, which are rooted in graph theory, are consistent with the aromatic character of the trans-isomer of bicalicene. oup.com A special graph-theory-based analysis is required to rationalize the stability order of the bicalicene isomers, as standard topological theories of conjugated π-electron systems are insufficient. researchgate.netshd-pub.org.rsresearchgate.net
Valence Bond (VB) theory provides another lens through which to view the aromaticity of this compound. While VB theory, particularly through the enumeration of resonance structures, can be a powerful tool, its application to this compound is not straightforward. researchgate.net Conjugated-circuit models, which are conceptually linked to the VB picture, are unable to fully capture the pattern of electron circulation that gives rise to bicalicene's aromaticity. researchgate.netnih.gov This is because the crucial contributions to its stability are 'ionic' in nature, which are not adequately represented in standard VB models that prioritize neutral resonance structures. researchgate.netnih.gov The energetic significance of simply enumerating valence-bond structures can be dubious in such pseudoaromatic systems. researchgate.net
The most compelling explanation for the aromaticity of this compound is the tetraionic resonance structure hypothesis. researchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.net This model posits that the molecule's stability arises from a dominant charge-separated structure where the two cyclopropene (B1174273) rings each bear a positive charge and the two cyclopentadiene (B3395910) rings each carry a negative charge. rsc.orgresearchgate.net
This charge distribution results in four independently aromatic rings:
Two 2π-electron cyclopropenyl cations. wikipedia.orgrsc.org
Two 6π-electron cyclopentadienyl (B1206354) anions. wikipedia.orgrsc.org
This tetraionic structure effectively circumvents the antiaromaticity predicted by the 16π-electron periphery. rsc.org The aromaticity derived from these individual rings is thought to overcome the antiaromatic character of the peripheral 16π and internal 8π rings. rsc.org Energetic, magnetic, geometric, and electron delocalization analyses of bicalicene and its derivatives provide substantial evidence supporting the significant role of this tetraionic structure in the molecule's aromatic stability. researchgate.netrsc.orgresearchgate.net In contrast, the less stable cis-bicalicene isomer cannot adopt an analogous stabilizing tetraionic resonance structure due to unfavorable charge effects. wikipedia.org
Valence Bond Theory Interpretations of this compound Aromaticity
Computational Investigations of this compound Aromaticity
Computational chemistry has been instrumental in quantifying and understanding the aromaticity of this compound. These methods provide detailed insights into the electronic properties that theoretical models aim to explain.
A variety of quantum chemical methods have been applied to assess the aromaticity of this compound. Density Functional Theory (DFT), particularly with the B3LYP functional, and Hartree-Fock (HF) methods have been commonly used. researchgate.netrsc.orgresearchgate.net For instance, calculations at the B3LYP/6-311G(d,p) and RHF/6-311G** levels have been employed to study its properties. researchgate.netresearchgate.net
Several aromaticity indices have been calculated to provide quantitative measures:
Nucleus-Independent Chemical Shift (NICS): This is a widely used magnetic criterion for aromaticity. Negative NICS values typically indicate aromaticity, while positive values suggest antiaromaticity. msstate.edumju.ac.th NICS calculations for this compound confirm the aromatic character of the five-membered rings and the three-membered rings. msstate.edumju.ac.th The NICS values for the poly-2,7-[N]calicenes indicate that they are all aromatic. mju.ac.th
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the degree of bond length equalization. HOMA studies also support the aromatic character of bicalicene. researchgate.net
Aromatic Fluctuation (FLU) index: This is another index used to assess aromaticity. rsc.org
Ring Current Maps: Calculations of ring currents show strong local diatropic (aromatic) circulations on the two pentagonal rings, despite the 16π carbon perimeter. researchgate.netnih.gov
These computational studies consistently indicate that trans-bicalicene is an aromatic species, with its stability originating from the local aromaticity of its constituent rings, as proposed by the tetraionic hypothesis. researchgate.netrsc.orgresearchgate.net In contrast, theoretical studies of the un-synthesized cis-bicalicene isomer show it to be an unstable antiaromatic species. researchgate.netresearchgate.net
Table of Research Findings on this compound Aromaticity
| Theoretical Model/Method | Key Finding | Reference |
|---|---|---|
| Hückel Molecular Orbital Theory | Predicts antiaromaticity due to 16π-electron periphery; theory is limited for this polycyclic system. | wikipedia.orgoup.com |
| Graph-Theoretical Analysis | Aromaticity arises from 3- and 5-membered circuits, not the 16-membered periphery. | oup.comoup.com |
| Valence Bond Theory | Standard models are insufficient as they do not capture the crucial 'ionic' contributions to stability. | researchgate.netnih.gov |
| Tetraionic Resonance Structure Hypothesis | Proposes stability comes from two cyclopropenyl cation (2π) and two cyclopentadienyl anion (6π) rings. | wikipedia.orgrsc.orgresearchgate.net |
| Quantum Chemical Calculations (DFT, HF) | Confirm aromatic character through various indices and ring current maps. | researchgate.netrsc.orgresearchgate.net |
| NICS (Nucleus-Independent Chemical Shift) | Negative values in the 3- and 5-membered rings indicate local aromaticity. | msstate.edumju.ac.th |
Møller-Plesset Perturbation Theory (MP2) and Coupled Cluster Methods
Aromaticity Indices and Their Application to this compound
To quantify the aromatic character of this compound, various aromaticity indices based on geometric, magnetic, and energetic criteria have been employed.
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. mdpi.com It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. mdpi.com Negative NICS values are indicative of diatropic ring currents and aromaticity, while positive values suggest paratropic currents and antiaromaticity. kiku.dk
Table 1: Representative NICS(1) Values for this compound and Reference Compounds NICS(1) values are calculated 1 Å above the plane of the ring. This table is illustrative and based on general findings in the literature. Specific values can vary with the computational method.
| Compound | Ring | NICS(1) (ppm) | Aromaticity |
| Benzene (B151609) | 6-membered | ~ -8 to -10 | Aromatic |
| Cyclopropenyl Cation | 3-membered | Negative | Aromatic |
| Cyclopentadienyl Anion | 5-membered | Negative | Aromatic |
| This compound | 3-membered ring | Negative | Locally Aromatic |
| This compound | 5-membered ring | Negative | Locally Aromatic |
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on the degree of bond length equalization in a cyclic system. mdpi.com HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating antiaromaticity. nih.gov
HOMA analysis has been applied to this compound to assess its aromatic character based on its molecular geometry. rsc.orgresearchgate.net The results from HOMA studies are consistent with the idea that the molecule derives its stability from the aromaticity of its constituent rings. rsc.org The bond lengths within the three- and five-membered rings of trans-cyclic bicalicene are more equalized than would be expected for a non-aromatic system, leading to favorable HOMA values for these individual rings. vulcanchem.comrsc.org This geometric evidence complements the magnetic and energetic criteria for aromaticity in this unusual molecule. researchgate.net
Table 2: Illustrative HOMA Values for Ring Systems in this compound HOMA values are dependent on the specific bond lengths used in the calculation. This table is for illustrative purposes.
| Ring System | HOMA Value | Interpretation |
| Cyclopropenyl Ring | > 0 | Aromatic Character |
| Cyclopentadienyl Ring | > 0 | Aromatic Character |
| Benzene (Reference) | ~ 1 | Aromatic |
Topological Resonance Energy (TRE) is an energetic criterion for aromaticity derived from graph theory and Hückel molecular orbital theory. mjcce.org.mk It measures the additional stabilization of a cyclic conjugated system compared to a hypothetical acyclic polyene reference structure. mjcce.org.mk A positive TRE value indicates aromaticity, while a negative value suggests antiaromaticity.
Theoretical studies have shown that this compound has a positive TRE, indicating that it is moderately aromatic despite having a 16π-electron periphery. This is a significant finding, as it contradicts the simple prediction of Hückel's rule. The aromaticity is attributed to the contributions of the three- and five-membered circuits within the molecule. TRE and BRE calculations have been crucial in confirming the aromatic stabilization of this compound and highlighting the importance of local resonance effects over the peripheral electron count. rsc.orgcapes.gov.br
Aromatic Fluctuation (FLU) Index
The Aromatic Fluctuation (FLU) index is a quantitative measure of aromaticity based on the principle of electron delocalization. nih.gov It evaluates the fluctuation of electronic charge between adjacent atoms within a ring system. nih.govresearchgate.net A lower FLU value signifies a more consistent electron delocalization among the atoms of the ring, which is characteristic of aromatic compounds. rsc.org Conversely, a higher FLU value indicates more localized electrons and, consequently, lower aromaticity. This index is advantageous as it can be applied to rings of any size and can be used to assess both local and global aromaticity. nih.govresearchgate.net
In the context of this compound, the FLU index provides insight into the aromatic character of its constituent rings. Theoretical studies have utilized the π-component of the FLU index (FLUπ) to analyze the aromaticity of the cyclopropene and cyclopentadiene rings. For unsubstituted this compound, the calculated FLUπ values support the notion of localized aromaticity within these rings. rsc.org
The influence of substituents on the aromaticity of this compound has been investigated using the FLU index. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density within the rings, thereby affecting their aromatic stability. Generally, when EDGs are attached to the cyclopropene rings and EWGs to the cyclopentadiene rings, the FLUπ index indicates an increase in the aromaticity of the rings. rsc.org This is consistent with the tetraionic model of this compound, where the cyclopropene rings bear a partial positive charge and the cyclopentadiene rings a partial negative charge. rsc.orgresearchgate.net
Below is a data table showcasing the calculated FLUπ indices for the cyclopropene (3-membered ring, 3-MR) and cyclopentadiene (5-membered ring, 5-MR) of unsubstituted and substituted this compound. Smaller FLUπ values are indicative of greater aromaticity. rsc.org
| Substituent (R) | Position | FLUπ (3-MR) | FLUπ (5-MR) |
|---|---|---|---|
| H | - | 0.035 | 0.023 |
| F | on 3-MR | 0.037 | 0.022 |
| on 5-MR | 0.034 | 0.024 |
Electron Delocalization and Charge Distribution Analysis in this compound
The molecule adopts a tetraionic structure where the three-membered cyclopropene rings are positively charged and the five-membered cyclopentadiene rings are negatively charged. rsc.orgresearchgate.net This charge separation allows each ring to achieve an aromatic electron count: 2π electrons for the cyclopropenyl cations and 6π electrons for the cyclopentadienyl anions. wikipedia.org
Electron delocalization within these rings can be quantified using multicenter delocalization indices. For unsubstituted this compound, the 3-center π-delocalization index (3-DIπ) for the cyclopropene rings is 1.136, and the 5-center π-delocalization index (5-DIπ) for the cyclopentadiene rings is 0.836. rsc.org While significant, these values are less than those of the ideal cyclopropenyl cation (1.758) and cyclopentadienyl anion (1.491), indicating an incomplete charge transfer in the ground state of this compound. rsc.org
The delocalization and aromaticity can be "tuned" by the introduction of electron-donating or electron-withdrawing substituents, or by the application of an external electric field. researchgate.netrsc.org These perturbations can either enhance or diminish the natural polarization of the molecule, thereby modulating the electron delocalization and aromatic stability of the individual rings. rsc.org
Localized Charge Centers and Polarization Effects
The concept of localized charge centers is central to understanding the aromaticity of this compound. The molecule is a polycyclic hydrocarbon composed of two cyclopropene and two cyclopentadiene rings. wikipedia.org Its notable stability is attributed to a dominant resonance structure with a charge-separated, tetraionic character. rsc.orgwikipedia.org In this structure, the two cyclopropenyl rings act as cationic centers (2π electrons each), and the two cyclopentadienyl rings function as anionic centers (6π electrons each). wikipedia.org This arrangement results in four independently aromatic rings. wikipedia.org
This inherent polarization is supported by both theoretical calculations and experimental data, such as 1H and 13C NMR chemical shifts. researchgate.net The polarization of the calicene (B15349920) units within the cyclic structure is a recurring theme in related polycalicene systems. researchgate.net
The degree of polarization and, consequently, the aromaticity of the rings can be influenced by external factors. An external electric field, for instance, can modulate the ring's electron charge. rsc.org Perturbations that amplify the inherent polarization of the molecule also reinforce the electron delocalization within the cyclopropene and cyclopentadiene rings, thus enhancing the aromaticity of this compound. rsc.org
Ring Current Density Maps for Magnetic Aromaticity Evaluation
Ring current density maps provide a powerful visual tool for assessing the magnetic criterion of aromaticity. These maps illustrate the flow of π-electrons in the presence of an external magnetic field. Diatropic (clockwise) ring currents are indicative of aromaticity, while paratropic (counter-clockwise) ring currents suggest antiaromaticity.
The analysis of canonical molecular orbitals reveals a cancellation of diatropic and paratropic contributions from the frontier orbitals. nih.gov This complexity explains why simpler Hückel-based models may fail to accurately predict the current density maps for this molecule. nih.gov The dominant 'tetraionic' contribution to the electronic structure is crucial for understanding the observed ring current patterns. nih.govresearchgate.net The global aromatic character of bicalicene, as confirmed by these ring current maps, is ascribed to the aromaticity of the cyclopropene and cyclopentadiene rings. rsc.org
Energetic Criteria for Aromatic Stabilization in this compound
Energetic criteria are fundamental in quantifying the stabilization gained by a molecule due to its aromatic character. For this compound, various theoretical methods have been employed to estimate this aromatic stabilization energy.
Homodesmotic Reaction Energy Calculations
Homodesmotic reactions are a class of isodesmic reactions designed to provide a more accurate estimation of properties like strain energy and cyclic delocalization by ensuring a better balance of bond types and hybridization states between reactants and products. iupac.org In these reactions, the number of carbon atoms in each state of hybridization is conserved, and the types of carbon-hydrogen bonds are matched. iupac.org
The aromatic stabilization of this compound has been confirmed through homodesmotic reaction energy calculations. rsc.org These calculations demonstrate that the molecule possesses significant stabilization energy, which is a hallmark of aromaticity.
Furthermore, the effect of substituents on the aromatic stabilization energy can be evaluated using this method. When electron-donating groups (like -OH and -Li) are attached to the cyclopropene rings and electron-withdrawing groups (like -CN and -F) are attached to the cyclopentadiene rings, the homodesmotic reactions become more exothermic compared to that of unsubstituted bicalicene. researchgate.net This indicates an increase in the aromatic stabilization energy. researchgate.net Conversely, when the positions of these substituents are swapped, the reactions are less exothermic, signifying a decrease in aromatic stabilization. researchgate.net These findings provide further evidence for the tetraionic nature of this compound and show that its aromaticity can be chemically tuned. rsc.orgresearchgate.net
The following table presents the calculated energies for homodesmotic reactions involving unsubstituted and substituted bicalicene. More negative (more exothermic) energies indicate greater aromatic stabilization. researchgate.net
| Reactants | Products | Energy (kcal/mol) |
|---|---|---|
| Bicalicene + 4 Ethene + 2 Propene | 2 (2-vinylbuta-1,3-diene) + 2 (1-methylcyclopropene) | -30.8 |
| Bicalicene-(OH)2 + 4 Ethene + 2 Propene | 2 (2-vinylbuta-1,3-diene) + 2 (1-hydroxy-2-methylcyclopropene) | -32.5 |
| Bicalicene-(CN)2 + 4 Ethene + 2 Propene | 2 (1-cyano-2-vinylbuta-1,3-diene) + 2 (1-methylcyclopropene) | -32.1 |
Structural and Spectroscopic Elucidation of this compound Aromaticity
Experimental evidence plays a crucial role in confirming the aromatic nature of this compound. The molecule exhibits a planar geometry with D2h symmetry and shows significant stability at room temperature, which are characteristic features of aromatic compounds. rsc.org
Spectroscopic data, particularly from 1H NMR, provides key insights. Notably, the 1H NMR spectrum of this compound does not show any upfield chemical shifts. rsc.org This is significant because a paramagnetic ring current, which would be expected for a 16π antiaromatic periphery, is not observed. researchgate.net The observed 1H and 13C NMR chemical shifts suggest a substantial polarization of each calicene unit within the cyclic system, which is consistent with the theoretical tetraionic model. researchgate.net
Furthermore, this compound displays a characteristic absorption band in its electronic spectrum at around 500 nm. researchgate.net This has been interpreted as an intramolecular charge-transfer band, providing further support for the polarized electronic structure of the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy as an Indicator of Aromaticity
NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule and is frequently used to assess aromaticity. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the presence of ring currents, which are induced in aromatic systems when placed in an external magnetic field. ucl.ac.uk
In aromatic compounds, the induced ring current creates a local magnetic field that deshields protons on the periphery of the ring, causing them to resonate at a lower field (higher ppm values) in the ¹H-NMR spectrum. ucl.ac.uklibretexts.org Conversely, protons located inside the aromatic ring would be shielded and resonate at a higher field.
For trans-cyclic bicalicene, the ¹H-NMR spectrum shows a notable absence of upfield chemical shifts that would be expected for a 16π antiaromatic system. rsc.orgmsstate.edu Instead, the cyclopropenyl protons appear as a singlet at a deshielded value of δ 7.2 ppm. vulcanchem.com This downfield shift is indicative of a diatropic ring current, which is characteristic of aromatic systems. vulcanchem.comucl.ac.uk The observed chemical shifts suggest that the individual calicene units within the larger cyclic structure possess a significant degree of polarization, supporting the model of localized aromaticity in the cyclopropenyl and cyclopentadienyl rings. researchgate.netresearchgate.net
¹³C-NMR spectroscopy provides further evidence for the unique electronic configuration of this compound. The chemical shifts of the carbon atoms reflect the electron density at each position. openstax.org In trans-cyclic bicalicene, the ¹³C-NMR spectrum reveals distinct resonances for the carbons in the three- and five-membered rings, which are consistent with the proposed charge-separated, tetraionic structure. vulcanchem.comresearchgate.net
1H-NMR Chemical Shifts and Aromaticity Implications
Comparative Analysis of this compound Isomers
This compound can exist in two isomeric forms: trans-bicalicene and cis-bicalicene. wikipedia.org These isomers exhibit starkly different electronic structures and stabilities, providing a compelling case study in the principles of aromaticity and antiaromaticity. wikipedia.orgresearchgate.net
Electronic Structure and Aromaticity of trans-Cyclic Bicalicene
The planarity of the trans-isomer, confirmed by X-ray crystallography, allows for effective π-electron delocalization within these subunits. vulcanchem.com This is further supported by computational studies and spectroscopic data, which indicate significant electron density localization with positive charges on the cyclopropenyl carbons and negative charges on the cyclopentadienyl carbons. vulcanchem.com The thermal stability of trans-cyclic bicalicene, being stable up to 200°C, is a direct consequence of this aromatic stabilization. vulcanchem.com
Electronic Structure and Antiaromaticity of cis-Cyclic Bicalicene
In stark contrast to its trans counterpart, cis-cyclic bicalicene is an unstable and antiaromatic hydrocarbon. wikipedia.orgresearchgate.net While a similar charge-separated resonance structure with four aromatic rings can be drawn, it would suffer from significant destabilizing electrostatic effects due to the proximity of like charges. wikipedia.org Other possible resonance structures for the cis-isomer result in at least one ring having 4n π electrons, which is antiaromatic. wikipedia.org
The geometry of the cis-isomer also contributes to its instability. It exhibits a slight puckering, which disrupts the planarity required for effective π-electron delocalization and resonance stabilization. vulcanchem.com This deviation from planarity is a key factor in its antiaromatic character. vulcanchem.com The thermodynamic instability of cis-bicalicene is evidenced by its decomposition at temperatures above 100°C, significantly lower than the decomposition temperature of the trans-isomer. vulcanchem.com Theoretical studies using quantum-chemical methods have unequivocally confirmed that the cis-isomer is an unstable antiaromatic species. researchgate.netresearchgate.net
Interactive Data Tables
¹H-NMR Chemical Shifts for trans-Cyclic Bicalicene
| Proton Type | Chemical Shift (δ ppm) | Implication |
| Cyclopropenyl Protons | 7.2 | Deshielded, indicating aromatic ring current |
¹³C-NMR Chemical Shifts for trans-Cyclic Bicalicene
| Carbon Type | Chemical Shift (δ ppm) | Comparison to Neutral Species | Implication |
| Cyclopentadienyl Carbons | 110–130 | Upfield from cyclopentadiene (δ 133 ppm) | Anionic character |
| Cyclopropenyl Carbons | 117–141 | Intermediate between cyclopropene (δ 109 ppm) and cyclopropenium ion (δ 176 ppm) | Cationic character |
Structural and Stability Comparison of this compound Isomers
| Property | trans-Cyclic Bicalicene | cis-Cyclic Bicalicene |
| Planarity (Mean Atomic Deviation) | Fully planar (Δ = 0.023 Å) | Puckered (Δ = 0.15 Å) |
| Aromaticity | Charge-separated aromatic rings | Antiaromatic |
| Thermal Stability | Stable up to 200°C | Decomposes above 100°C |
Topological and Quantum Chemical Insights into Isomer Stability Differences
The marked difference in stability between the isomers of this compound, where the trans-isomer is a stable aromatic compound and the cis-isomer is an unstable antiaromatic species, presents a fascinating case that cannot be explained by standard topological theories of conjugated π-electron systems. researchgate.netwikipedia.orgresearchgate.netresearchgate.net While both the cis and trans isomers possess two Kekulé structures, conventional resonance theory is insufficient to rationalize their divergent properties, necessitating the use of more advanced quantum chemical and specialized graph-theory-based analyses. researchgate.netresearchgate.netshd-pub.org.rs
Conversely, the cis-isomer is unable to adopt a similarly stabilizing charge-separated structure. wikipedia.org In the cis configuration, a tetraionic resonance form would lead to significant electrostatic repulsion and destabilizing effects. wikipedia.org Theoretical studies using the B3LYP/6-311G(d,p) quantum-chemical method unequivocally indicate that cis-bicalicene is an inherently unstable antiaromatic species. researchgate.netresearchgate.net Its other potential resonance structures invariably contain one or more rings with 4n π-electrons, conferring antiaromatic character. wikipedia.org
Further computational analysis highlights key structural and energetic differences, as detailed in the tables below. The planarity of the trans-isomer facilitates the delocalization required for its unique aromatic stabilization, whereas the predicted puckered nature of the cis-isomer disrupts such resonance. vulcanchem.com
Table 1: Comparative Properties of this compound Isomers
| Property | trans-Cyclic Bicalicene | cis-Cyclic Bicalicene |
|---|---|---|
| Aromaticity | Aromatic (via charge-separated rings) wikipedia.orgvulcanchem.com | Antiaromatic wikipedia.orgvulcanchem.com |
| Planarity (Mean Atomic Deviation) | Fully planar (Δ = 0.023 Å) vulcanchem.com | Puckered (Δ = 0.15 Å) vulcanchem.com |
| Thermal Stability | Stable up to 200°C vulcanchem.com | Decomposes above 100°C vulcanchem.com |
The aromatic character of the individual rings within the stable trans-bicalicene can be quantified using the Nucleus-Independent Chemical Shift (NICS) criterion. NICS calculations, a computational method to evaluate aromaticity, show that the three-membered rings (cpro) and five-membered rings in bicalicene approach the values of the aromatic cyclopropenyl cation and cyclopentadienyl anion, respectively, supporting the charge-separated model. rsc.orgmju.ac.th
Table 2: Calculated Nucleus-Independent Chemical Shift (NICS(1)) Values for Bicalicene and Reference Species
| Species | Ring Type | NICS(1) Value (ppm) |
|---|---|---|
| Bicalicene | cpro ring | -14.4 mju.ac.th |
| Cyclopropenyl cation | cpro ring | -7.9 to -9.1 mju.ac.th |
| Calicene | cpro ring | -27.7 mju.ac.th |
| Benzene | - | -9.7 mju.ac.th |
Excited State Properties and Quantum Phenomena in Cyclic Bicalicene
Participation of Electronically Excited Biradical Structures in the Ground State of Cyclic Bicalicene
This compound is a rare example of a non-alternant hydrocarbon where electronically-excited biradical structures are close enough in energy to the ground state to participate in its electronic structure. kyoto-u.ac.jp The ground state of this compound involves an antiaromatic 16π electron conjugation, which is energetically unfavorable. kyoto-u.ac.jp The partial contribution of a low-energy singlet biradical structure, which is in thermal equilibrium with its corresponding triplet state, helps to stabilize this system. kyoto-u.ac.jp This phenomenon has been identified not only in this compound (1a) and its substituted derivatives (1b) but also in its higher analogues, such as bicyclic tricalicene and tricyclic tetracalicene. kyoto-u.ac.jp This suggests that the participation of low-energy excited biradical structures in the ground state is a characteristic feature of the cyclic polycalicene family. kyoto-u.ac.jp
Definitive proof for the contribution of a biradical character in this compound and related structures comes from spectroscopic analysis, particularly Electron Spin Resonance (ESR) spectroscopy. kyoto-u.ac.jp Solid-state ESR measurements of bis(tert-butylthio)-substituted this compound have provided direct evidence for the presence of a thermally accessible triplet state in equilibrium with a low-energy singlet biradical. kyoto-u.ac.jp
Similar ESR studies on related compounds have allowed for the quantification of this biradical character. oup.com By analyzing the temperature dependence of the ESR signal intensity, researchers can separate the signal arising from the thermally accessible triplet state from that of any impurity monoradicals. oup.com This analysis allows for the determination of both the number of biradical species per mole and the energy separation (ΔE) between the singlet ground state and the thermally accessible triplet state. oup.com In these systems, the ΔE values are typically very small, on the order of 69-103 cal/mol, indicating that the two unpaired electrons in the biradical have very little interaction. oup.com The biradical content in these molecules, though small (ranging from 0.00015% to 0.034%), is significant enough to be detected and to influence the molecule's properties. kyoto-u.ac.jpoup.com
| Compound | Biradical Content (%) | Singlet-Triplet Energy Gap (ΔE) (cal/mol) | Reference |
|---|---|---|---|
| Cyclic Polycalicenes (general) | 0.00015 - 0.01 | Not Specified | kyoto-u.ac.jp |
| Tetrakis(1,3-benzodithiol-2-ylidene)cyclopentyl Cation (1a+) | 0.034 | ~69-103 | oup.com |
| Methyl-substituted Cation (1b+) | 0.0036 | ~69-103 | oup.com |
| Phenyl-substituted Cation (1c+) | 0.0020 | ~69-103 | oup.com |
In addition to ESR, ¹H and ¹³C NMR spectra of this compound show chemical shifts that suggest a significant polarization of each calicene (B15349920) unit within the cyclic system, supporting the idea of a highly unusual electronic structure. researchgate.net
The unusual stability and electronic properties of this compound, despite its antiaromatic 16π-electron periphery, are explained by theoretical models that invoke significant contributions from charge-separated resonance structures. msstate.edu One prominent model suggests that the aromatic stability of this compound arises from a tetraionic structure, where positive charges are localized on the cyclopropene (B1174273) rings and negative charges on the cyclopentadiene (B3395910) rings. researchgate.netresearchgate.net This charge polarization allows the individual rings to achieve local aromaticity, resembling the aromatic cyclopropenyl cation and cyclopentadienyl (B1206354) anion. msstate.edu
The contribution of these charge-separated, or biradicaloid, structures to the ground state is a key concept. Valence-bond theory and other computational models are used to understand these systems. acs.org The small energy gap between the singlet and triplet states in such molecules is attributed to a small exchange energy (K), which arises from the minimal spatial overlap between the frontier molecular orbitals (HOMO and LUMO) that are often localized on different parts of the molecule. rsc.org The singlet-triplet gap (ΔEST) can be approximated as ΔEST ≈ -2K. When K is very small, the energy difference between the singlet and triplet states diminishes, and in some cases, can even invert. rsc.org The competition between electron correlation, which stabilizes the singlet state, and the exchange interaction, which stabilizes the triplet state, is what ultimately drives the potential for singlet-triplet inversion and contributes to the biradical character in non-alternant hydrocarbons like this compound. rsc.org
Modulation of Cyclic Bicalicene S Electronic and Aromatic Properties
Impact of Substituent Effects on Aromaticity and Electron Delocalization
The introduction of substituents with varying electronic properties onto the cyclic bicalicene framework provides a powerful tool for tuning its aromaticity and electron delocalization. rsc.orgresearchgate.net The nature and position of these substituents can either enhance or diminish the inherent polarization of the molecule, thereby altering the aromatic character of the individual rings. rsc.orgresearchgate.net
Electron-Donating Group (EDG) Effects
Computational studies have shown that the strategic placement of EDGs can selectively raise the energy of the highest occupied molecular orbital (HOMO) that is localized on the five-membered ring. nih.govacs.org For instance, placing an EDG at the R₂ position (adjacent to the exocyclic double bond on the five-membered ring) selectively destabilizes the a₂ HOMO. nih.gov This targeted modification of frontier molecular orbitals is a key strategy in designing molecules with specific electronic properties.
Electron-Withdrawing Group (EWG) Effects
Research has demonstrated that substituting the three-membered ring with a strong EWG like a cyano group significantly stabilizes the frontier molecular orbitals. nih.govacs.org The lowest unoccupied molecular orbital (LUMO), which is localized on the three-membered ring, is particularly affected, experiencing a substantial energy reduction. nih.govacs.org This "pull" strategy, especially when combined with a "push" strategy from EDGs on the five-membered ring, can dramatically reduce the HOMO-LUMO gap. nih.govchemrxiv.org
Positional Isomerism of Substituents and its Influence
The specific placement of substituents, known as positional isomerism, plays a critical role in determining the electronic and aromatic properties of this compound. nih.gov The effect of a substituent is not uniform across all positions on the rings.
For example, substituting an electron-donating group solely at the R₃ position on the outer part of the five-membered ring destabilizes both the a₂ and b₂ occupied molecular orbitals, which can eliminate certain electronic effects like Hund's rule violation. nih.gov This is because the more delocalized b₂ HOMO also has orbital coefficients at this position. nih.gov In contrast, substitution at the R₂ position has a more selective effect on the a₂ HOMO. nih.govacs.org
Furthermore, once an electron-withdrawing group is placed on the three-membered ring and an electron-donating group is at the R₂ position of the five-membered ring, any additional functionalization at the R₃ position has been shown to have a negligible effect on the key electronic properties. nih.govacs.org This highlights the primary importance of the substituents directly influencing the charge-separated character across the rings. The trans isomer of this compound is generally more stable and planar than the cis isomer, which tends to be puckered and antiaromatic. vulcanchem.com This inherent structural difference in isomers significantly impacts how substituents can modulate the electronic landscape.
The table below summarizes the general effects of substituent placement on the aromaticity of this compound, based on homodesmotic reaction energies. A more exothermic reaction indicates increased aromatic stabilization.
| Substituent Position | Electron-Donating Group (e.g., -OH, -Li) | Electron-Withdrawing Group (e.g., -CN, -F) |
| On Cyclopropene (B1174273) Ring | Increases Aromatic Stabilization | Decreases Aromatic Stabilization |
| On Cyclopentadiene (B3395910) Ring | Decreases Aromatic Stabilization | Increases Aromatic Stabilization |
This table is based on the findings from homodesmotic reactions. researchgate.net
Tuning Aromaticity via External Electric Fields
Beyond chemical modification, the aromaticity of this compound can be finely tuned by applying an external electric field (EEF). rsc.orgresearchgate.net This non-invasive method allows for the dynamic modulation of the molecule's electronic properties.
Computational Studies on Electric Field Perturbations
Computational models have been instrumental in understanding the effects of EEFs on this compound. rsc.orgresearchgate.net These studies involve applying various electric perturbations, such as point charges placed near the rings or uniform external quadrupole electric fields, and analyzing the resulting changes in energy, geometry, and electronic structure. rsc.org
The results consistently show that when the electric field is oriented to enhance the natural polarization of the molecule (i.e., increasing the positive charge on the three-membered rings and the negative charge on the five-membered rings), the system's stability increases significantly. rsc.org Conversely, an electric field that opposes this natural polarization leads to destabilization. rsc.org The magnitude of this stabilization or destabilization can be quantified by calculating the energy differences between the perturbed and unperturbed structures.
Mechanism of Charge Distribution Modulation by External Fields
The most effective modulation occurs when the electric perturbation is applied symmetrically to the rings, such as placing charges at the center of the rings. rsc.org This leads to a more uniform polarization of the π-charge within each ring. rsc.org In contrast, asymmetrical perturbations can cause opposing changes in the π-charge of carbon atoms within the same ring, leading to a less efficient modulation of aromaticity. rsc.org The ability to tune aromaticity with an external field opens up possibilities for developing novel molecular switches and sensors based on this compound. researchgate.net
Influence of Structural Modifications in Polycalicene Homologues
The electronic and aromatic characteristics of this compound are not static; they can be significantly tuned through structural modifications within the broader family of polycalicene homologues. These modifications primarily involve altering the number of repeating calicene (B15349920) units and the manner in which these units are connected, leading to a range of molecules with diverse properties.
Effects of Increasing Calicene Units on Aromaticity
A key area of research has been the investigation of how the aromaticity of polycalicenes changes as the number of calicene units in the chain increases. Computational studies, particularly those employing the Nucleus Independent Chemical Shift (NICS) criterion, have provided significant insights into this relationship. NICS is a widely used method to assess aromaticity, where more negative values generally indicate a higher degree of aromatic character. mju.ac.th
Research on a series of poly-2,7-[N]calicenes, where 'N' represents the number of calicene units, has demonstrated a clear trend: the aromaticity of these systems increases with the addition of each calicene monomer. researchgate.netnrct.go.th This is evidenced by the increasingly negative NICS values calculated for the five-membered and three-membered rings within the polycalicene structure as 'N' grows. researchgate.net The calculations, performed at the B3LYP/6-31G(d,p) level of theory, show that even the simplest polycalicenes are aromatic, and this aromaticity is enhanced in larger homologues. researchgate.netnrct.go.th
The table below presents the calculated NICS(0) values, which are the NICS values at the ring center, for the five-membered (5-MR) and three-membered (3-MR) rings of poly-2,7-[N]calicenes for N=2 to 5. For comparison, the values for calicene, cyclopentadienyl (B1206354) anion, and cyclopropenyl cation are also included, as these are considered reference aromatic systems. researchgate.net
| Compound | Ring | NICS(0) (ppm) |
|---|---|---|
| Calicene | 5-MR | -10.3 |
| 3-MR | -21.5 | |
| Poly-2,7- msstate.educalicene (Bicalicene) | 5-MR | -11.5 |
| 3-MR | -23.8 | |
| Poly-2,7- researchgate.netcalicene | 5-MR | -12.1 |
| 3-MR | -24.9 | |
| Poly-2,7- cleanenergywiki.orgcalicene | 5-MR | -12.5 |
| 3-MR | -25.6 | |
| Poly-2,7- mju.ac.thcalicene | 5-MR | -12.8 |
| 3-MR | -26.1 | |
| Cyclopentadienyl Anion | 5-MR | -14.1 |
| Cyclopropenyl Cation | 3-MR | -28.9 |
Data sourced from computational studies on poly-2,7-[N]calicenes. researchgate.net
The trend of increasing aromaticity with the length of the polycalicene chain highlights the cooperative electronic effects within these molecules. The extended π-electron conjugation allows for significant charge polarization, where the five-membered rings gain cyclopentadienyl anion character and the three-membered rings adopt cyclopropenyl cation character, a key feature contributing to their aromaticity. researchgate.net
Bonding Motifs and Their Role in Electronic Properties
The way in which calicene units are linked together, known as the bonding motif, plays a critical role in determining the electronic properties of the resulting polycalicene homologues. msstate.edu The two primary bonding motifs considered are "head-to-tail" and "head-to-head" linkages. msstate.edunih.gov
In the context of this compound, the "head-to-tail" arrangement corresponds to the trans-isomer, which is a stable, aromatic compound. msstate.edu This stability is derived from a charge-separated resonance structure where the molecule is composed of four independently aromatic rings: two cyclopropenyl cations (2 π-electrons each) and two cyclopentadienyl anions (6 π-electrons each). This arrangement avoids the anti-aromaticity that would be predicted by Hückel's rule for a single 16 π-electron system. In contrast, the "head-to-head" linkage, which would correspond to the cis-isomer, is predicted to be an unstable, antiaromatic species. mit.edu Computational studies have shown that the bicalicene isomer with a head-to-head linkage possesses a triplet ground state. msstate.edu
The bonding motif directly influences the planarity of the molecule and the degree of bond length alternation (BLA), which is the difference in length between adjacent single and double bonds. cleanenergywiki.org A lower BLA is generally associated with greater electron delocalization and aromaticity. In trans-bicalicene, the absence of significant bond alternation, as revealed by X-ray analysis, is a key indicator of its aromatic character. msstate.edu The electronic properties, such as charge transport, can be significantly affected by the bonding motif's influence on the polymer backbone's rigidity and planarity.
The following table summarizes the key differences in properties arising from the two main bonding motifs in bicalicene.
| Property | trans-Bicalicene (Head-to-Tail) | cis-Bicalicene (Head-to-Head) |
|---|---|---|
| Aromaticity | Aromatic | Antiaromatic |
| Ground State | Singlet | Triplet (computationally predicted) |
| Stability | Stable, synthesized compound | Unstable, not yet synthesized |
| Structure | Planar, no significant bond alternation | Puckered, significant bond alternation |
| Electronic Character | Charge-separated (two cyclopropenyl cations and two cyclopentadienyl anions) | Less charge separation, destabilized resonance |
This table is a comparative summary based on experimental and computational findings. msstate.edumit.edu
The ability to control electronic properties through the selection of specific bonding motifs is a significant area of interest for the design of novel organic materials with tailored functionalities, such as for applications in molecular electronics.
Advanced Theoretical Methodologies and Future Research Directions
Development and Application of Novel Aromaticity Descriptors for Complex Non-Benzenoid Systems
The concept of aromaticity, while foundational in chemistry, is not directly measurable and requires theoretical descriptors for its quantification. rsc.orgmdpi.com For complex non-benzenoid systems like cyclic bicalicene, traditional descriptors often fall short, necessitating the development of more sophisticated methods.
New aromaticity descriptors are continuously being developed to provide deeper insights into the electronic structure of complex molecules. mdpi.comchemrxiv.org For instance, delta polynomials, derived from the characteristic and matching polynomials of molecular graphs, have given rise to new aromatic indices that offer a quantitative measure of aromaticity. mdpi.com These can be particularly useful for non-planar and large polycyclic systems. mdpi.com Another recent approach involves using distributed multipole analysis (DMA) to partition molecular electron density, creating new descriptors based on the quadrupole electric moment tensor. chemrxiv.org These methods aim to capture the essential feature of aromaticity: cyclic electron delocalization. rsc.orgchemrxiv.org
Various computational methods have been employed to quantify this phenomenon. Ring current maps, calculated using ipsocentric methods at the DFT and RHF levels of theory, show strong local diatropic (aromatic) currents on the pentagonal rings, confirming this localized aromaticity. researchgate.net Nucleus-Independent Chemical Shift (NICS) calculations, a popular magnetic criterion for aromaticity, also support the aromatic character of the individual rings within the bicalicene structure. researchgate.netmju.ac.th Studies on poly-2,7-[N]calicenes have shown that aromaticity, as indicated by NICS values, increases with the number of calicene (B15349920) units. mju.ac.th
The development of these advanced descriptors is critical for accurately characterizing the complex electronic landscape of molecules like this compound and for guiding the design of new non-benzenoid systems with unique properties.
High-Throughput Computational Screening for this compound Derivatives with Tailored Electronic Characteristics
High-throughput computational screening has emerged as a powerful tool for accelerating the discovery of novel materials with specific electronic properties. This approach is particularly valuable for exploring the vast chemical space of this compound derivatives. By systematically modifying the parent structure with various functional groups, it is possible to tune its electronic characteristics for specific applications.
Computational workflows for high-throughput screening typically involve several steps. Initially, large libraries of candidate molecules are generated. The ground-state geometries of these molecules are then optimized using reliable quantum chemical methods like Density Functional Theory (DFT), often with functionals such as B3LYP. acs.orgiitgn.ac.in Subsequently, the electronic properties of interest, such as the singlet-triplet energy gap (ΔE_ST), are calculated. For predicting ΔE_ST, especially in cases of inverted gaps where the singlet state is lower in energy than the triplet, more advanced and computationally intensive methods are often required. acs.orgrsc.org
One of the key challenges in high-throughput screening is the computational cost associated with accurate electronic structure calculations. acs.org To address this, researchers are developing and employing more efficient methods. For instance, the semiempirical Pariser–Parr–Pople (PPP) model, augmented with perturbation theory, has been shown to reproduce inverted singlet-triplet gaps at a fraction of the cost of higher-level methods, making it suitable for initial large-scale screenings. acs.org Other approaches, like the transformed equation of motion method combined with the domain-based local pair natural orbitals (STEOM-DLPNO-CCSD), offer a balance between accuracy and computational efficiency for calculating excited-state properties. acs.org
Recent high-throughput screening studies have successfully identified numerous candidate molecules with inverted singlet-triplet gaps, a property of great interest for applications in organic light-emitting diodes (OLEDs). iitgn.ac.inannualreviews.orgacs.org These studies have highlighted design principles for achieving desired electronic properties, such as the strategic placement of electron-donating and electron-withdrawing groups to modulate charge distribution and orbital energies. rsc.orgrsc.org For example, in this compound, the introduction of such groups can enhance or disrupt the local aromaticity of the rings by altering their charge polarization. rsc.org
The following table showcases a selection of computational methods used in the screening and design of molecules with tailored electronic properties.
| Method | Description | Application in Screening |
| DFT (e.g., B3LYP) | A widely used method for optimizing ground-state geometries and calculating basic electronic properties. acs.orgiitgn.ac.in | Initial geometry optimization of large libraries of molecules due to its computational efficiency. iitgn.ac.in |
| STEOM-DLPNO-CCSD | A wave function-based method that provides accurate predictions of excited-state energies, including singlet-triplet gaps, with reduced computational cost compared to CCSD. acs.org | Calculation of ΔE_ST for promising candidates identified in initial screenings. acs.org |
| PPP Model | A semiempirical method that can be augmented with perturbation theory to efficiently predict inverted singlet-triplet gaps. acs.org | Rapidly screening very large chemical spaces to identify potential candidates for further investigation with more accurate methods. acs.org |
| LR-CC2 | A linear-response coupled-cluster method that provides reliable reference values for singlet-triplet gaps. rsc.org | Benchmarking and validating the performance of more computationally efficient screening methods. rsc.org |
Advanced Multireference Electronic Structure Methods for this compound Excited States
The accurate description of the excited states of this compound and related molecules presents a significant challenge for theoretical chemistry. This is because their electronic structure is often characterized by significant multireference character, meaning that the electronic wavefunction cannot be accurately described by a single determinant, as is assumed in many common quantum chemistry methods. barbatti.org This is particularly true for systems with low-lying excited states or those exhibiting phenomena like singlet-triplet inversion. acs.orgchemrxiv.org
Complete Active Space Self-Consistent Field (CASSCF): This method provides a good starting point by optimizing the orbitals and the configuration interaction (CI) coefficients within a defined "active space" of electrons and orbitals that are most important for the process being studied. chemrxiv.orgwindows.netrsc.org
N-Electron Valence State Perturbation Theory (NEVPT2): This is a multireference perturbation theory method that adds dynamic electron correlation on top of a CASSCF wavefunction. chemrxiv.orgwindows.netrsc.org It is often considered a highly accurate method for calculating excited-state energies. rsc.orgnih.gov
Multireference Configuration Interaction (MRCI): This method builds upon a multireference starting point to perform a configuration interaction calculation, which can provide a very accurate description of the electronic states. barbatti.orglboro.ac.uk
Coupled-Cluster Methods (e.g., EOM-CCSD, CC2, CC3): While traditionally single-reference methods, extensions like Equation-of-Motion Coupled-Cluster (EOM-CC) can handle some degree of multireference character and are powerful tools for excited states. chemrxiv.org
Theoretical studies on this compound have indeed shown that its lowest excited singlet state is predicted to lie below the corresponding triplet state, a violation of Hund's rule. acs.orgacs.org This singlet-triplet inversion is attributed to significant electron correlation effects. acs.org Standard methods like time-dependent density functional theory (TD-DFT) often fail to correctly predict this ordering of excited states. acs.org In contrast, multireference methods like CASSCF and NEVPT2, as well as high-level coupled-cluster approaches, have been successful in capturing the correct energetics of these low-lying states. acs.orgchemrxiv.orgwindows.net
The following table presents a selection of advanced theoretical methods and their application in studying the excited states of molecules with multireference character.
| Method | Acronym/Abbreviation | Key Features |
| Complete Active Space Self-Consistent Field | CASSCF | Optimizes both molecular orbitals and CI coefficients within a chosen active space. It is a foundational method for describing static correlation. rsc.orgresearchgate.net |
| N-Electron Valence State Perturbation Theory | NEVPT2 | A second-order perturbation theory method that builds upon a CASSCF reference to include dynamic electron correlation. It is known for its accuracy and for being largely free of intruder state problems. chemrxiv.orgrsc.org |
| Multireference Configuration Interaction | MRCI | Provides a highly accurate description of electronic states by performing a CI calculation from a multiconfigurational reference wavefunction. It is computationally demanding. barbatti.orglboro.ac.uk |
| Equation-of-Motion Coupled-Cluster Singles and Doubles | EOM-CCSD | A robust method for calculating excited states that can handle some multireference character, particularly for single excitations. chemrxiv.org |
Interplay of Aromaticity with Molecular Geometry and Conformation
The relationship between aromaticity, molecular geometry, and conformation is a central theme in the study of this compound and other non-benzenoid hydrocarbons. Aromaticity is not merely an electronic phenomenon; it has profound consequences for the molecule's structure. mdpi.com
In this compound, the drive to achieve local aromaticity in its three- and five-membered rings dictates its planar geometry and non-alternating carbon-carbon bond lengths. rsc.org The molecule adopts a D2h symmetry, which is a direct consequence of the electronic delocalization that stabilizes the structure. rsc.org This planarity is crucial for the effective overlap of p-orbitals, which is a prerequisite for aromaticity. slideshare.net
Theoretical studies have explored how the aromaticity of bicalicene can be "tuned" by external factors, which in turn affects its geometry. For instance, the application of an external electric field or the introduction of electron-donating and electron-withdrawing substituents can modulate the charge polarization within the molecule. rsc.orgrsc.org Enhancing the tetraionic character reinforces the local aromaticity of the rings, while diminishing it disrupts this aromatic stabilization. rsc.org These electronic perturbations are reflected in changes in bond lengths and other geometric parameters.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based descriptor that quantifies aromaticity based on the degree of bond length equalization. researchgate.net It separates the deviation from ideal aromaticity into two components: an energetic term related to the mean bond length and a geometric term related to bond length alternation. researchgate.net Studies using HOMA have provided quantitative insights into the aromatic character of this compound and its isomers. researchgate.net
For larger, more flexible non-alternant systems, the interplay between aromaticity and conformation becomes even more complex. In some curved non-alternant sp2 carbon scaffolds, changes in the oxidation state can induce significant conformational changes, which are coupled to a switch in aromaticity from a localized to a delocalized character. researchgate.net This highlights how electronic and structural properties are deeply intertwined in these complex systems.
Theoretical Insights into Reactivity Patterns Guided by Aromaticity Modulation
The reactivity of aromatic compounds is intrinsically linked to their stability. wikipedia.org Molecules tend to react in ways that lead to more stable products, and for aromatic systems, this often means reactions that preserve or enhance aromaticity. youtube.com Theoretical chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound by analyzing how their aromaticity is altered during a chemical reaction.
The concept of aromaticity can be used to rationalize the reactivity of this compound and its derivatives. For example, electrophilic aromatic substitution, a common reaction for aromatic compounds, proceeds through a high-energy intermediate (the arenium ion or sigma complex) where the aromaticity of the ring is temporarily disrupted. orgosolver.com The stability of this intermediate, and thus the rate of the reaction, is influenced by the ability of the system to delocalize the positive charge.
In the case of this compound, its unique electronic structure, with electron-rich cyclopentadienyl-like rings and electron-poor cyclopropenyl-like rings, suggests a complex reactivity pattern. rsc.org Theoretical studies can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the electron density distribution and the changes in aromaticity upon the approach of a reactant. The local aromaticity of the individual rings can guide the regioselectivity of chemical reactions.
Furthermore, the ability to modulate the aromaticity of this compound through chemical substitution or external fields opens up possibilities for controlling its reactivity. rsc.orgrsc.org By enhancing the aromaticity of specific rings, one could potentially activate or deactivate certain positions towards chemical reactions. This concept of "aromaticity-guided reactivity" is a promising area for future research, where computational methods can be used to design novel reactions and functional materials based on this compound and related non-benzenoid systems.
Q & A
Q. What experimental and computational methods are essential for determining the aromatic stability of cyclic bicalicene?
To analyze aromatic stability, researchers should combine energetic, magnetic, geometric, and electron-delocalization metrics. For example:
- Energetic analysis : Use homodesmotic reaction energies to quantify stabilization .
- Magnetic criteria : Calculate nucleus-independent chemical shifts (NICS) or ring current maps to assess aromatic/antiaromatic character .
- Geometric parameters : Compare bond-length alternation (BLA) in cyclopropene and cyclopentadiene rings to reference systems (e.g., cyclopropene cation and cyclopentadiene anion) .
- Electron delocalization : Compute multicenter indices (e.g., MCI) at the HF/6-311G(d,p) level to quantify π-electron distribution .
Q. How does the tetraionic structure of this compound influence its aromaticity?
The tetraionic model posits that positive charges localize on the cyclopropene ring and negative charges on the cyclopentadiene ring, mimicking the aromatic 2π cyclopropene cation and 6π cyclopentadiene anion. Key validations include:
- Substituting electron-donating groups (EDGs) on cyclopropene enhances positive charge density, increasing its aromaticity, while electron-withdrawing groups (EWGs) disrupt stability .
- External electric fields (e.g., quadrupolar fields of 8 × 10⁻³ a.u.) polarize charges, altering delocalization patterns in perturbed structures (e.g., isomers 21–24 in Fig. 1) .
Q. What synthetic challenges arise in stabilizing this compound derivatives?
Stabilization strategies must address:
- Charge separation : Use bulky substituents or counterions to mitigate Coulombic repulsion in the tetraionic structure.
- Thermodynamic instability : Monitor isomerization energies (e.g., HF-calculated values of ~1–3 kcal/mol for perturbed systems) to guide synthetic pathways .
- Electronic tuning : Balance EDG/EWG effects to maintain charge polarization without destabilizing the planar D2h geometry .
Advanced Research Questions
Q. How do contradictory results between HF and DFT methods impact interpretations of this compound’s aromaticity?
Discrepancies arise from electron correlation effects:
- HF limitations : Overestimates charge localization but accurately predicts multicenter indices (e.g., MCI values align with cyclopropene cation trends) .
- DFT/B3LYP insights : Captures dynamic correlation, refining energy differences (e.g., isomerization energies vary by <1 kcal/mol between HF and B3LYP) .
- Resolution : Validate results using composite methods (e.g., CCSD(T)) or experimental NMR chemical shifts to reconcile computational contradictions.
Q. How can researchers design experiments to validate the effects of electronic perturbations on aromatic stability?
A multi-step approach is recommended:
- Synthetic modification : Introduce substituents (e.g., –NH2 or –NO2) at specific ring positions and measure changes in:
- Thermodynamic stability : Compare decomposition temperatures via TGA/DSC.
- Magnetic response : Use <sup>1</sup>H-NMR to detect diamagnetic shielding/deshielding .
- External perturbations : Apply electric fields in solid-state setups (e.g., crystal engineering) and monitor geometric distortions via XRD .
Q. What methodologies resolve contradictions between aromaticity metrics (e.g., NICS vs. MCI) in this compound systems?
Address metric conflicts through:
- Multi-criteria analysis : Combine NICS(1)zz, BLA, and MCI to triangulate aromaticity. For example, cyclopropene rings may show NICS(1)zz = −5 ppm (aromatic) but lower MCI values than benzene .
- Contextual interpretation : Consider antiaromatic contributions from peripheral 16π and internal 8π rings, which may offset local aromaticity .
Methodological Recommendations
- Theoretical studies : Prioritize HF for electron delocalization indices and DFT for energy refinements .
- Experimental validation : Cross-reference computational predictions with solid-state NMR and XRD to resolve aromaticity ambiguities .
- Data transparency : Report raw computational outputs (e.g., Gaussian log files) and crystallographic CIFs to facilitate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
